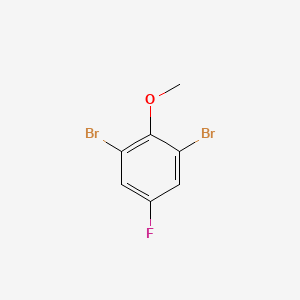

4,5-二氟-2-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quantum Mechanical Calculations and Spectroscopic Investigations

The study titled "Quantum mechanical calculations and spectroscopic (FT-IR, FT-Raman and UV) investigations, molecular orbital, NLO, NBO, NLMO and MESP analysis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide" focuses on the molecular structure and vibrational frequencies of a compound closely related to 4,5-Difluoro-2-(trifluoromethyl)benzamide. Using Density Functional Theory (DFT), the researchers obtained molecular structural parameters and vibrational frequencies. The study provides detailed vibrational assignments based on potential energy distribution (PED) and compares observed wavenumbers with calculated values. The molecular electrostatic potential was mapped to predict reactive sites for electrophilic and nucleophilic attacks. The paper also discusses non-linear optical properties, thermodynamic properties, and various molecular descriptors such as chemical hardness, potential, electronegativity, and electrophilicity .

Synthesis of CF2H/CF3-Containing Compounds

The paper "Visible-light induced di- and trifluoromethylation of N-benzamides with fluorinated sulfones for the synthesis of CF2H/CF3-containing isoquinolinediones" presents a method for the synthesis of compounds containing difluoromethyl and trifluoromethyl groups. This method involves visible light-induced difluoromethylation and photoredox-catalyzed trifluoromethylation of N-methacryloyl benzamides using fluorinated sulfones. The resulting synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones is efficient, practical, and yields a broad substrate scope. The reaction conditions are mild, and the process is operationally simple, which could be relevant for the synthesis of 4,5-Difluoro-2-(trifluoromethyl)benzamide derivatives .

Analysis Summary

While the provided papers do not directly address 4,5-Difluoro-2-(trifluoromethyl)benzamide, they offer insights into related compounds and methodologies that could be applicable to its analysis. The first paper provides a comprehensive approach to understanding the molecular structure and properties of a similar compound, which could inform the molecular structure analysis of 4,5-Difluoro-2-(trifluoromethyl)benzamide. The second paper describes a synthetic method that could potentially be adapted for the synthesis of 4,5-Difluoro-2-(trifluoromethyl)benzamide or its derivatives. Both studies contribute valuable knowledge that could be leveraged in the comprehensive analysis of the target compound.

科学研究应用

合成和抗心律失常活性4,5-二氟-2-(三氟甲基)苯甲酰胺及其衍生物已被探索用于合成抗心律失常药物。这些化合物在结构上存在相当大的变化,影响其抗心律失常活性,受胺氮的碱性和杂环环的性质等因素的影响。在这一类化合物中,一种显著的化合物,氟卡胺酸乙酸盐,在动物研究和临床试验中作为抗心律失常药物进行了广泛研究(Banitt et al., 1977)。

合成中的催化烯烃化反应该化合物在Rh(III)催化的氧化还原中性C-H烯烃化反应中发挥作用,与双氟代同烯基硅醚反应,促进了二氟化合物的合成。这一过程展示了广泛的底物兼容性和高区域选择性,为合成复杂的氟化分子提供了新的机会(Cui et al., 2023)。

氟萘甲酸的合成在单氟和二氟萘甲酸的合成中,利用了4,5-二氟-2-(三氟甲基)苯甲酰胺类似物。这些氟化萘甲酸,在合成生物活性化合物中至关重要,因为相对不常见。合成涉及多个步骤,如亲电性氟化和弗里德尔-克拉夫茨环化,突显了这些氟化合物的多功能性(Tagat et al., 2002)。

在聚合物科学中三氟甲基取代苯,是4,5-二氟-2-(三氟甲基)苯甲酰胺的类似物,在合成聚酰亚胺中具有重要意义。这些聚酰亚胺具有良好的溶解性和热稳定性,广泛应用于材料科学等领域,展示了该化合物在制药以外的相关性(Liu et al., 2002)。

安全和危害

4,5-Difluoro-2-(trifluoromethyl)benzamide is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

作用机制

Target of Action

It is known that many trifluoromethyl group-containing drugs target pain-sensitive areas such as the meningeal blood vessels and dura, which are innervated by peripheral sensory trigeminal nerves .

Mode of Action

Trifluoromethyl group-containing drugs often act as antagonists to the calcitonin gene-related peptide (cgrp) receptor . CGRP is a neurotransmitter that plays a crucial role in the transmission of pain signals.

Result of Action

It is known that trifluoromethyl group-containing drugs can have numerous pharmacological activities .

属性

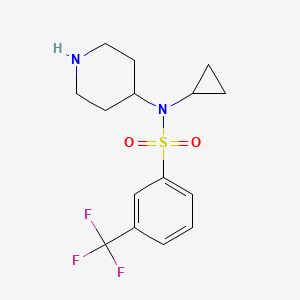

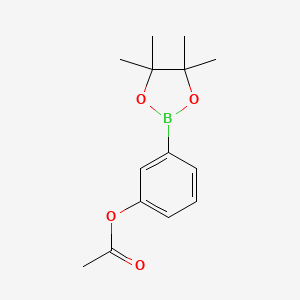

IUPAC Name |

4,5-difluoro-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO/c9-5-1-3(7(14)15)4(2-6(5)10)8(11,12)13/h1-2H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEWBCFPFIDECK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)C(F)(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378955 |

Source

|

| Record name | 4,5-Difluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Difluoro-2-(trifluoromethyl)benzamide | |

CAS RN |

261944-97-2 |

Source

|

| Record name | 4,5-Difluoro-2-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261944-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Amino[4-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B1304649.png)